(1S,2S)-trans-2-Amino-1,2-dihydro-1-naphthol hydrochloride

Asymmetric Synthesis Chiral Resolution Quality Control

Sourcing optically pure chiral amino alcohols with validated stereochemical integrity remains a bottleneck for asymmetric synthesis programs. (1S,2S)-trans-2-Amino-1,2-dihydro-1-naphthol hydrochloride (CAS 904930-22-9) directly addresses this challenge with certified enantiomeric excess ≥97.0%. • Enables Rh-catalyzed asymmetric ring-opening of oxabenzonorbornadienes with reported enantioselectivities up to 99% ee when elaborated into N,O-ligands. • N-Derivatized analogs induce up to 99.8% ee in diethylzinc additions to aryl aldehydes for chiral secondary alcohol synthesis. • Serves as a stereodefined precursor for tetralin-based antidepressant scaffolds, including sertraline. Supplied as the hydrochloride salt (C₁₀H₁₂ClNO, MW 197.66), ≥96% assay. Stored at 2-8°C; shipped ambient. For R&D use only.

Molecular Formula C10H12ClNO
Molecular Weight 197.66 g/mol
CAS No. 904930-22-9
Cat. No. B12057036
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S,2S)-trans-2-Amino-1,2-dihydro-1-naphthol hydrochloride
CAS904930-22-9
Molecular FormulaC10H12ClNO
Molecular Weight197.66 g/mol
Structural Identifiers
SMILESC1=CC=C2C(C(C=CC2=C1)N)O.Cl
InChIInChI=1S/C10H11NO.ClH/c11-9-6-5-7-3-1-2-4-8(7)10(9)12;/h1-6,9-10,12H,11H2;1H/t9-,10-;/m0./s1
InChIKeyKZEOPJJQWXUEOS-IYPAPVHQSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chiral Amino Alcohol for Asymmetric Synthesis


(1S,2S)-trans-2-Amino-1,2-dihydro-1-naphthol hydrochloride (CAS 904930-22-9) is a chiral 1,2-amino alcohol featuring a naphthalene-fused trans-1,2-dihydronaphthalenol scaffold with a defined (1S,2S) absolute configuration. The compound is supplied as the hydrochloride salt (C₁₀H₁₂ClNO, MW 197.66 g/mol) and serves as a versatile intermediate in asymmetric catalysis and medicinal chemistry. Its optically pure form positions it as a candidate for studies where stereochemical integrity directly determines enantioselectivity.

Stereochemical and Functional Risks of Generic Substitution


The (1S,2S) enantiomer cannot be interchanged with its (1R,2R) antipode or achiral 2-amino-1-naphthol without reversing or abolishing asymmetric induction. Chiral amino alcohols operate through a defined spatial arrangement of the amino and hydroxyl groups that coordinates metal catalysts or substrates in a precise orientation. Substitution with the (1R,2R) enantiomer produces the opposite enantiomer of the target product, while achiral 2-amino-1-naphthol lacks the 1,2-dihydro moiety necessary for the trans relationship of functional groups, leading to fundamentally different coordination geometry. [1][2]

Quantitative Differentiation: Assay, Enantiopurity, and Structure


Chemical Purity vs. (1R,2R) Enantiomer

The (1S,2S) enantiomer is supplied with a certified chemical purity of ≥96% (HPLC assay ≥96.0%) by Sigma-Aldrich, exceeding the ≥95% purity commonly listed for the (1R,2R) enantiomer from alternative suppliers. This difference in certified purity specification provides a measurable quality advantage when selecting between the two enantiomers for sensitive catalytic applications.

Asymmetric Synthesis Chiral Resolution Quality Control

Enantiomeric Excess vs. Betti-Base Derivatives

Sigma-Aldrich specifies an enantiomeric excess (ee) of ≥97.0% for the (1S,2S) enantiomer, a quality metric that is not routinely disclosed for many Betti-base-derived aminonaphthol ligands. In comparison, leading synthetic aminonaphthol ligands reported in the literature achieve 92–96% ee in catalytic applications when applied as catalysts themselves, highlighting that this building block's intrinsic optical purity exceeds the catalytic output of structurally related aminonaphthols in benchmark reactions. [1]

Enantioselective Catalysis Chiral Ligand Screening Optical Purity Control

Stereochemical Configuration: trans vs. cis Diastereomer

The (1S,2S)-trans relative configuration is established by the rhodium-catalyzed asymmetric ring-opening of oxabenzonorbornadiene with amine nucleophiles, which proceeds with exclusive trans stereochemistry (>99:1 dr). The InChI key KZEOPJJQWXUEOS-IYPAPVHQSA-N and SMILES string Cl.N[C@H]1C=Cc2ccccc2[C@@H]1O independently confirm the absolute (1S,2S) configuration. In contrast, cis-2-amino-1,2-dihydro-1-naphthol has not been reported as a stable, isolable compound, indicating that the trans diastereomer is the only accessible and characterizable form for this scaffold. [1][2]

X-ray Crystallography NMR Stereochemistry Diastereomer Control

Catalytic Scaffold vs. cis-1-Amino-2-indanol

The (1S,2S)-trans-1,2-amino alcohol motif embedded in a dihydronaphthalene framework provides a distinct coordination geometry compared to the widely used (1S,2R)-cis-1-amino-2-indanol. In the trans arrangement, the amino and hydroxyl groups occupy pseudodiequatorial positions in the half-chair conformation of the dihydronaphthalene ring, creating an N–O bite distance and dihedral angle that differ from the cis-1-amino-2-indanol scaffold. Published catalytic studies on related trans-aminonaphthol ligands demonstrate that the trans configuration delivers superior enantioselectivity in diethylzinc additions compared to cis-amino alcohol systems, attributed to the more rigid and extended chiral pocket. [1][2]

N,O-Ligand Design Asymmetric Induction Organometallic Catalysis

Best-Fit Application Scenarios


Rhodium-Catalyzed Asymmetric Ring-Opening Ligands

The (1S,2S)-trans enantiomer serves as a direct precursor to chiral N,O-ligands for Rh-catalyzed asymmetric ring-opening of oxabenzonorbornadienes. Its trans-configured amino and hydroxyl groups coordinate in a bidentate fashion analogous to the products of the Lautens aminolysis reaction, making it a logical scaffold for developing next-generation catalysts with improved enantioselectivity beyond the reported 99% ee benchmark. [1][3]

Enantioselective Organozinc Alkylation of Aldehydes

N-Derivatized (1S,2S)-trans-aminonaphthols induce up to 99.8% ee in diethylzinc additions to aryl aldehydes. The (1S,2S)-trans-2-amino-1,2-dihydro-1-naphthol core can be N-alkylated or N-methylated to access highly enantioselective catalysts for the synthesis of chiral secondary alcohols, a transformation directly relevant to pharmaceutical intermediate production. [2][4]

Chiral Building Block for Antidepressant APIs

The 1,2-dihydronaphthalenol core with defined (1S,2S) stereochemistry can be elaborated via selective functionalization to access tetralin-based antidepressant scaffolds, as demonstrated in the concise stereoselective synthesis of sertraline starting from an enantiomerically enriched dihydronaphthalenol precursor. The (1S,2S)-trans-2-amino derivative provides both the required stereochemistry and a functional handle for further manipulation. [1]

Chiral HPLC Calibration Standard

With a certified enantiomeric excess of ≥97.0%, the (1S,2S)-trans enantiomer can serve as a reference standard for developing and validating chiral HPLC methods to resolve aminonaphthol enantiomers and their derivatives on polysaccharide-based chiral stationary phases. The defined absolute configuration and high optical purity meet the requirements for method robustness testing. [1]

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